1-(哌啶-1-基磺酰基)-1,4-二氮杂环己烷

描述

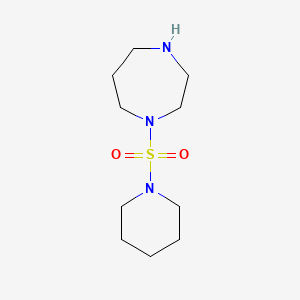

1-(Piperidin-1-ylsulfonyl)-1,4-diazepane, commonly referred to as PDS, is an organic compound that has been widely used in the synthesis of various compounds. PDS is a versatile reagent that has been used in a variety of applications, including the synthesis of pharmaceuticals, biodegradable polymers, and other materials. PDS is also used as a catalyst in various chemical reactions. We will also discuss future directions for PDS research.

科学研究应用

-

- Piperidines play a significant role in the pharmaceutical industry .

- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

-

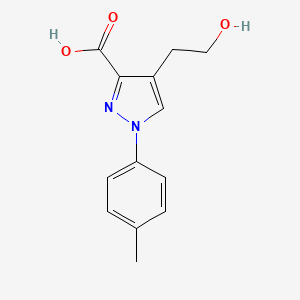

- A series of new isatin derivatives was designed and synthesized as broad-spectrum antiviral agents .

- The antiviral activities of the synthesized compounds were pursued against three viruses, namely influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) .

- In particular, certain compounds displayed the highest antiviral activity against H1N1, HSV-1, and COX-B3 with IC 50 values of 0.0027, 0.0022, and 0.0092 µM, respectively .

- The selected compounds exhibited a decrease in viral gene expression .

-

Dihydrofolate Reductase (DHFR) Inhibitors

- A new series of 2-(arylamino)acetamides and N-arylacetamides containing sulfonamide moieties were designed, synthesized, characterized and assessed for their antimicrobial activity and screened for cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines .

- Most of the synthesized compounds showed significant activity against A-549 and MCF-7 when compared to 5-Fluorouracil (5-FU), which was used as a reference drug .

- Some of these synthesized compounds are active as antibacterial and antifungal agents .

-

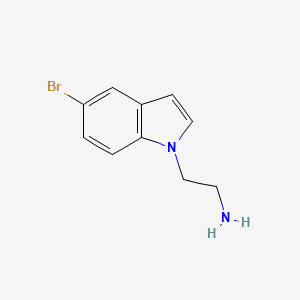

- Arumugam et al. synthesized spirooxindolopyrrolidine-embedded piperidinone 1 with potential anticancer activity through three-component 1,3-dipolar cycloaddition and subsequent enamine reaction .

- The resulting product showed slightly better cytotoxicity and apoptosis induction in the FaDu hypopharyngeal tumor cells model than the reference drug .

-

- The antiviral activity of the synthesized 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives were pursued via molecular docking .

- This was done to gain a deeper understanding of the affinities of these compounds to the active sites of the investigated viruses (H1N1 influenza virus, HSV, and others) .

-

Broad-Spectrum Antiviral Agents

- A series of new isatin derivatives, including some that incorporate piperidine, have been designed and synthesized as broad-spectrum antiviral agents .

- These compounds have been tested against several viruses, including the H1N1 influenza virus, herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) .

- Some of these compounds have shown significant antiviral activity .

安全和危害

The safety and hazards of a compound also depend on its specific structure. For example, piperidine is classified as a skin irritant, eye irritant, and can cause specific target organ toxicity upon single exposure5.

未来方向

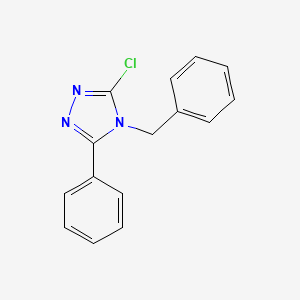

The development of new and potent drugs often involves the design and synthesis of novel derivatives of existing compounds. For example, a new series of [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment has been investigated for their potential as antimalarial agents6.

Please note that the information provided here is based on related compounds and topics, and may not directly apply to “1-(Piperidin-1-ylsulfonyl)-1,4-diazepane”. For specific information on this compound, further research or consultation with a chemistry professional may be necessary.

属性

IUPAC Name |

1-piperidin-1-ylsulfonyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O2S/c14-16(15,12-7-2-1-3-8-12)13-9-4-5-11-6-10-13/h11H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDQFURGAFOELV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)N2CCCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Piperidin-1-ylsulfonyl)-1,4-diazepane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-aminophenyl)methyl]-N-ethylacetamide](/img/structure/B1518767.png)

![Ethyl 6-(3-hydroxypropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1518771.png)

![4-[(2-Hydroxyethyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B1518773.png)

![N-(3-{[(2-chloroacetyl)amino]methyl}phenyl)cyclopropanecarboxamide](/img/structure/B1518779.png)

![2-chloro-1-[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]ethan-1-one](/img/structure/B1518789.png)